3-Carboxy-1-hydroxypyridin-1-ium
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Overview
Description
3-Carboxy-1-hydroxypyridin-1-ium is a heterocyclic organic compound that belongs to the pyridinium family It is characterized by the presence of a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to the pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-1-hydroxypyridin-1-ium typically involves the treatment of nicotinic acid with chlorosulfonic acid. This reaction yields 3-carboxy-1-sulfopyridin-1-ium chloride, which can be further processed to obtain the desired compound . The reaction conditions generally include:
Temperature: Around 70°C
Solvent: Ethanol
p-Toluenesulfonic acidIndustrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-1-hydroxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
Oxidation: Formation of 3-carboxy-1-pyridinone.
Reduction: Formation of 3-hydroxymethyl-1-hydroxypyridin-1-ium.
Substitution: Various substituted pyridinium derivatives.
Scientific Research Applications
3-Carboxy-1-hydroxypyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its antimicrobial and analgesic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Carboxy-1-hydroxypyridin-1-ium involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-1-sulfopyridin-1-ium chloride: Similar structure but contains a sulfonic acid group instead of a hydroxyl group.
2-Amino-3-carboxypyridin-1-ium: Contains an amino group at the 2-position.
Uniqueness
3-Carboxy-1-hydroxypyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and form stable metal complexes makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H6NO3+ |
---|---|
Molecular Weight |
140.12 g/mol |
IUPAC Name |
1-hydroxypyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H-,8,9,10)/p+1 |
InChI Key |
YUBNXDSJSULOAN-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C[N+](=C1)O)C(=O)O |
Origin of Product |
United States |
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